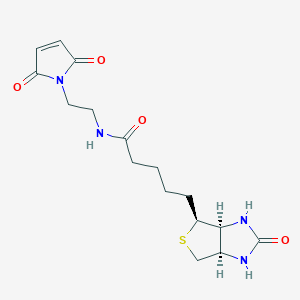

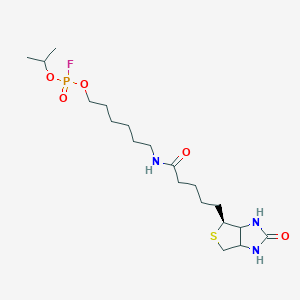

![molecular formula C₁₅H₂₆BrN₃O₂S B1140046 5-[(3Ar,4S,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(5-bromopentyl)pentanamide CAS No. 1217605-72-5](/img/structure/B1140046.png)

5-[(3Ar,4S,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(5-bromopentyl)pentanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-[(3Ar,4S,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(5-bromopentyl)pentanamide” is a chemical compound with the molecular formula C10H18N4O2S . It has a molecular weight of 258.34 g/mol . The compound has a complex structure with multiple functional groups, including an imidazole ring and a thieno ring .

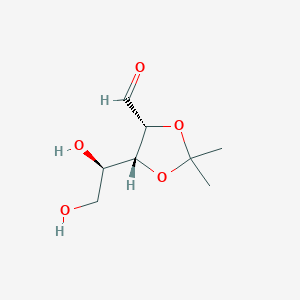

Molecular Structure Analysis

The compound contains an imidazole ring fused with a thieno ring, forming a bicyclic structure . It also contains an amide group attached to a pentyl chain, which in turn is attached to a bromine atom .Physical And Chemical Properties Analysis

The compound has several computed properties. It has a molecular weight of 258.34 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 5 . The exact mass is 258.11504700 g/mol and the monoisotopic mass is also 258.11504700 g/mol . The topological polar surface area is 122 Ų .Scientific Research Applications

Biological Potency and Drug Discovery

The molecule is related to the class of 5-oxo-imidazolone derivatives, which are known for their biological potency. These compounds serve as a significant pharmacophore in modern drug discovery due to their ability to exhibit a range of biological activities. The molecule's structure, particularly the imidazolone ring, makes it a promising candidate for synthesizing potent drugs (Yellasubbaiah et al., 2021).

Role in CNS Acting Drugs

Compounds related to the imidazole class have shown potential in central nervous system (CNS) applications. They exhibit a range of activities, including agonistic, antagonistic, and depressant, due to the presence of heteroatoms like nitrogen, oxygen, and sulfur. The imidazole derivatives' ability to penetrate the CNS and exhibit pharmacological effects makes them a significant focus in the synthesis of potent CNS drugs (Saganuwan, 2020).

Therapeutic Applications

The structure of the molecule suggests its relevance in the field of therapeutic drug design. Derivatives of imidazole, including 5-oxo-imidazolone compounds, have been explored for their therapeutic worth across various medicinal fields. Their interaction with enzymes and receptors in biological systems is significant due to the molecule's ability to form multiple weak interactions, leading to a range of bioactivities (Verma et al., 2019).

Mechanism of Action

Target of Action

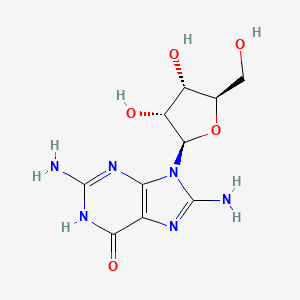

Biotin 5-Bromopentylamide is a derivative of biotin . Biotin, also known as vitamin B7, is a water-soluble B-complex vitamin that is present in minute amounts in every living cell . It is primarily found in organ meats such as beef liver and kidney . Biotin acts as a coenzyme for a set of enzymes that catalyze carboxylation, decarboxylation, and transcarboxylation reactions in a number of crucial metabolic processes .

Mode of Action

Biotin is composed of an ureido ring fused with a tetrahydrothiophene ring, which attaches a valeric acid substituent at one of its carbon atoms . This structure allows biotin to bind to proteins or polypeptides, enabling it to participate in various biochemical reactions .

Biochemical Pathways

Biotin participates in several biochemical pathways. It serves as a coenzyme for carboxylases in the transfer of one-carbon units to targeted substrates . These carboxylases are involved in various aspects of intermediary metabolism, including gluconeogenesis, fatty acid synthesis, and insulin secretion . The biotin biosynthetic pathway can be divided into two stages: the generation of the pimelate moiety and the assembly of the fused rings of the cofactor .

Pharmacokinetics

Dietary biotin is absorbed in the small intestine and chiefly stored in the liver . The clearance of biotin from the circulation is rapid and mainly through urine . A recent study in healthy volunteers demonstrated that the biotin concentration returned to baseline one week after a 10-mg/day 7-day course . Other pharmacokinetics studies showed that the half-life of biotin ranged from 1.8 to 18.8 hours following a single oral dose of 0.6 mg, 1 mg, and 300 mg .

Result of Action

Biotin is known to play a crucial role in maintaining human metabolism, cytothesis, and neurological health, as well as relieving muscle pain and preventing hair loss .

Action Environment

The construction of microbial cell factories emerges as a promising approach for large-scale and economically feasible production of biotin . Many microorganisms, such as Bacillus subtilis, Bacillus sphaericus, Escherichia coli, Serratia marcescens, Kurthia sp., and Pseudomonas mutabilis, can synthesize biotin

properties

IUPAC Name |

5-[(3aR,4S,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(5-bromopentyl)pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26BrN3O2S/c16-8-4-1-5-9-17-13(20)7-3-2-6-12-14-11(10-22-12)18-15(21)19-14/h11-12,14H,1-10H2,(H,17,20)(H2,18,19,21)/t11-,12+,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBMKEQZLWUFNDA-MBNYWOFBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCCBr)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H](S1)CCCCC(=O)NCCCCCBr)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26BrN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

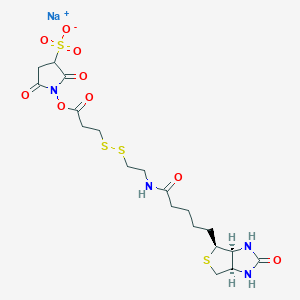

![1-[3-[2-[(4-Azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfinate](/img/structure/B1139967.png)